molecular formula C8H15BrO3 B12649313 5-Hydroxypentyl 3-bromopropionate CAS No. 93942-35-9

5-Hydroxypentyl 3-bromopropionate

Cat. No.: B12649313
CAS No.: 93942-35-9
M. Wt: 239.11 g/mol
InChI Key: MLCADUOZDASYJQ-UHFFFAOYSA-N
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Description

5-Hydroxypentyl 3-bromopropionate is an organic compound with the molecular formula C8H15BrO3 It is a brominated ester that features both hydroxyl and bromopropionate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypentyl 3-bromopropionate typically involves the esterification of 5-hydroxypentanol with 3-bromopropionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentyl 3-bromopropionate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl, amino, or thiol groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The ester group can be reduced to form an alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (for hydroxyl substitution) or ammonia (for amino substitution). These reactions typically occur under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

    Substitution: Products include 5-hydroxypentyl alcohols, amines, or thiols.

    Oxidation: Products include 5-oxopentyl 3-bromopropionate or 5-carboxypentyl 3-bromopropionate.

    Reduction: Products include 5-hydroxypentyl alcohols.

Scientific Research Applications

5-Hydroxypentyl 3-bromopropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl 3-bromopropionate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be a site for further chemical modification .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxypentyl acetate
  • 3-Bromopropyl acetate
  • 5-Hydroxypentyl 3-chloropropionate

Uniqueness

5-Hydroxypentyl 3-bromopropionate is unique due to the presence of both a hydroxyl group and a bromopropionate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Properties

CAS No.

93942-35-9

Molecular Formula

C8H15BrO3

Molecular Weight

239.11 g/mol

IUPAC Name

5-hydroxypentyl 3-bromopropanoate

InChI

InChI=1S/C8H15BrO3/c9-5-4-8(11)12-7-3-1-2-6-10/h10H,1-7H2

InChI Key

MLCADUOZDASYJQ-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCOC(=O)CCBr

Origin of Product

United States

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